molecular formula C11H9NO4 B12309296 3-Hydroxy-7-methoxyquinoline-4-carboxylic acid

3-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B12309296
M. Wt: 219.19 g/mol
InChI Key: KKYHKEUOHISNNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methoxyquinoline-4-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with suitable reagents under controlled conditions. One common method includes the use of quinoline-4-carboxylic acid as a starting material, which undergoes hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the 3 and 7 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction temperatures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-7-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxy group at the 7 position.

    7-Methoxyquinoline-4-carboxylic acid: Lacks the hydroxy group at the 3 position.

    Quinoline-4-carboxylic acid: Lacks both the hydroxy and methoxy groups.

Uniqueness

3-Hydroxy-7-methoxyquinoline-4-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-hydroxy-7-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-5-9(13)10(7)11(14)15/h2-5,13H,1H3,(H,14,15)

InChI Key

KKYHKEUOHISNNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)O

Origin of Product

United States

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